2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide
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Description
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide is a useful research compound. Its molecular formula is C18H21IN2 and its molecular weight is 392.284. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of the dimethylamino group and the pyridinium ion in its structure suggests it may interact with targets through ionic or hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural similarity to other known compounds, it may influence pathways involving ionic or hydrogen bonding .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Properties
IUPAC Name |
N,N-dimethyl-4-[(1E,3E)-4-(1-methylpyridin-1-ium-2-yl)buta-1,3-dienyl]aniline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2.HI/c1-19(2)17-13-11-16(12-14-17)8-4-5-9-18-10-6-7-15-20(18)3;/h4-15H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUHDHVUOVBKMV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C=C/C2=CC=C(C=C2)N(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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